N'-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenylethylidene group and a propan-2-yl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with 1-phenylethylidene-3-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-Phenylmethylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-[(1Z,2Z)-2-Chloro-3-phenyl-2-propen-1-ylidene]-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-phenylethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the phenylethylidene and propan-2-yl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(Z)-1-phenylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c1-10(2)13-9-14(18-17-13)15(20)19-16-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-11- |
InChI Key |
NLFZDJHJEDTVJV-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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